molecular formula C12H22N2O4 B6231957 2-{4-[(tert-butoxy)carbonyl]-1,4-diazepan-1-yl}acetic acid CAS No. 1343697-77-7

2-{4-[(tert-butoxy)carbonyl]-1,4-diazepan-1-yl}acetic acid

Cat. No.: B6231957
CAS No.: 1343697-77-7
M. Wt: 258.3
InChI Key:
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Description

2-{4-[(tert-butoxy)carbonyl]-1,4-diazepan-1-yl}acetic acid is a compound that features a tert-butoxycarbonyl (Boc) protecting group. This compound is often used in organic synthesis, particularly in the protection of amines. The Boc group is known for its stability under basic conditions and its ease of removal under acidic conditions, making it a valuable tool in synthetic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[(tert-butoxy)carbonyl]-1,4-diazepan-1-yl}acetic acid typically involves the protection of an amine with a Boc group. This can be achieved by reacting the amine with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The reaction can be carried out in various solvents, including water, tetrahydrofuran (THF), and acetonitrile, under different temperature conditions .

Industrial Production Methods

Industrial production of Boc-protected compounds often employs continuous flow microreactor systems, which offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste.

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 2-{4-[(tert-butoxy)carbonyl]-1,4-diazepan-1-yl}acetic acid primarily involves the protection and deprotection of amines. The Boc group stabilizes the amine under various reaction conditions, preventing unwanted side reactions. Upon deprotection, the Boc group is cleaved, releasing the free amine, which can then participate in further chemical transformations .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The tert-butoxycarbonyl group is unique due to its stability under basic conditions and ease of removal under acidic conditions. This makes it particularly useful in multi-step syntheses where selective deprotection is required .

Properties

CAS No.

1343697-77-7

Molecular Formula

C12H22N2O4

Molecular Weight

258.3

Purity

95

Origin of Product

United States

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